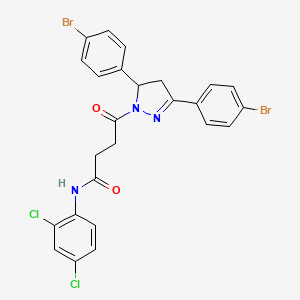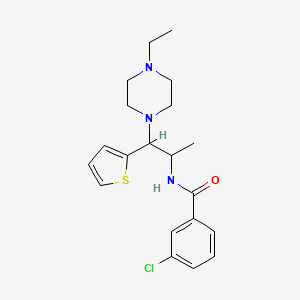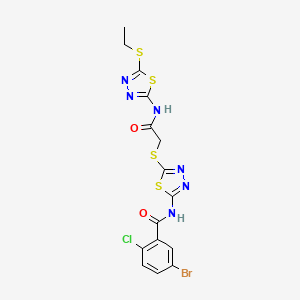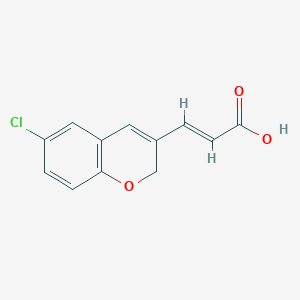![molecular formula C24H27N3O7 B2720038 [2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone CAS No. 1788754-19-7](/img/structure/B2720038.png)
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy-substituted phenyl groups and an oxadiazole ring, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable electrophiles.
Attachment of Methoxy-Substituted Phenyl Groups: The methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反应分析
Types of Reactions
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds with similar methoxy-substituted phenyl groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring structure.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.
Uniqueness
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone stands out due to its combination of multiple functional groups, which confer unique chemical and biological properties
属性
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-29-17-9-8-14(11-18(17)30-2)22-25-23(34-26-22)16-7-6-10-27(16)24(28)15-12-19(31-3)21(33-5)20(13-15)32-4/h8-9,11-13,16H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLBFWEBRABPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
![1-[(2-Phenyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2719962.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2719965.png)
![1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2719966.png)
methanone](/img/structure/B2719967.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2719969.png)
![tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate](/img/structure/B2719970.png)
![1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2719971.png)


